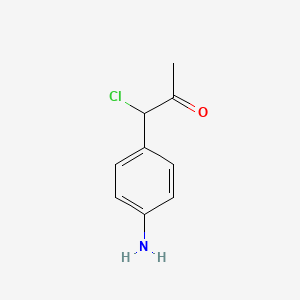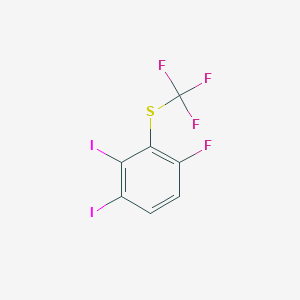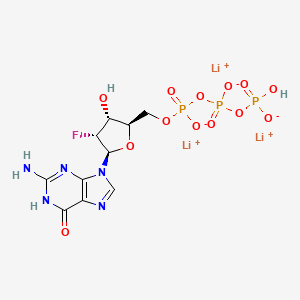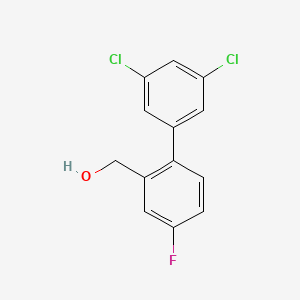
(3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound has chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Grignard Reaction: The formation of the methanol group can be accomplished through a Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with a suitable precursor to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product or an alcohol.
Substitution: Formation of a substituted biphenyl derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-ethanol: Has an additional carbon in the side chain, which may influence its solubility and interactions.
Uniqueness
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine, fluorine, and hydroxyl substituents, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9Cl2FO |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
[2-(3,5-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-3-8(4-11(15)6-10)13-2-1-12(16)5-9(13)7-17/h1-6,17H,7H2 |
Clave InChI |
SVAAVPWNYATUEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CO)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


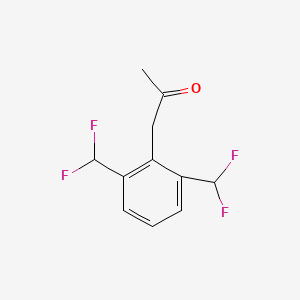
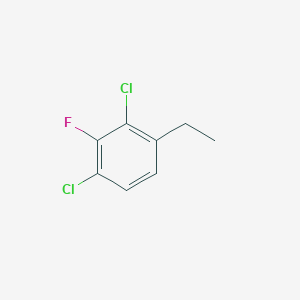
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

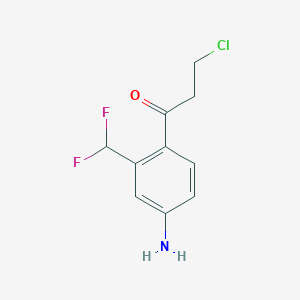



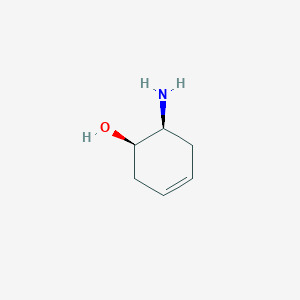
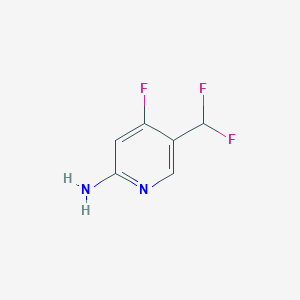
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
